molecular formula C9H5BrN2O2 B144396 8-Bromo-5-nitroquinoline CAS No. 139366-35-1

8-Bromo-5-nitroquinoline

Cat. No. B144396
M. Wt: 253.05 g/mol
InChI Key: LEMUPVPKQOTZAE-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

Compound 464A (15.0 g, 59.3 mmol) was dissolved in DMF (120 mL) and zinc cyanide (4.20 g, 35.9 mmol) was added. Bis(diphenylphosphino)ferrocene (3.00 g, 5.40 mmol) and tris(benzylidineacetone)dipalladium (3.00 g, 3.30 mmol) were then added and the reaction was heated to 100° C. for 1.5 h. The reaction was cooled to 22° C. and then poured into concentrated ammonium hydroxide (900 mL) resulting in an orange precipitate which was filtered and rinsed with cold water (1 L). The resulting precipitate was dissolved in methylene chloride, washed with brine (1×300 mL) and then dried over anhydrous sodium sulfate. Concentration in vacuo gave the crude material as an orange solid which was purified by flash chromatography on silica gel eluting with methylene chloride to give 6.01 g (51%) of compound 464B as a yellow solid. HPLC: 99% at 1.900 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 ml/min, monitoring at 220 nm).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
4.2 g
Type
catalyst
Reaction Step Three
[Compound]
Name
tris(benzylidineacetone)dipalladium
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[OH-].[NH4+].[CH3:17][N:18](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[N+:12]([C:5]1[CH:4]=[CH:3][C:2]([C:17]#[N:18])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2)([O-:14])=[O:13] |f:1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC(=C2C=CC=NC12)[N+](=O)[O-]
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
900 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
zinc cyanide
Quantity
4.2 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Four
Name
tris(benzylidineacetone)dipalladium
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
3 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 22° C.
CUSTOM
Type
CUSTOM
Details
resulting in an orange precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with cold water (1 L)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting precipitate was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with brine (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave the crude material as an orange solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel eluting with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CC=NC2=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.01 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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